molecular formula C19H14OS B324507 Anthracen-9-yl(thiophen-2-yl)methanol

Anthracen-9-yl(thiophen-2-yl)methanol

Cat. No.: B324507
M. Wt: 290.4 g/mol
InChI Key: ZAJHMXABQLSODO-UHFFFAOYSA-N
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Description

Anthracen-9-yl(thiophen-2-yl)methanol is a polycyclic aromatic compound featuring an anthracene core substituted at the 9-position with a hydroxymethyl group linked to a thiophen-2-yl moiety. This hybrid structure combines the π-conjugated anthracene system with the electron-rich thiophene ring, making it a candidate for applications in optoelectronics, catalysis, and medicinal chemistry.

Properties

Molecular Formula

C19H14OS

Molecular Weight

290.4 g/mol

IUPAC Name

anthracen-9-yl(thiophen-2-yl)methanol

InChI

InChI=1S/C19H14OS/c20-19(17-10-5-11-21-17)18-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)18/h1-12,19-20H

InChI Key

ZAJHMXABQLSODO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=CC=CS4)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=CC=CS4)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include anthracene-methanol derivatives, ethanoanthracenes, and compounds with thiophene or nitrovinyl substituents. Their physicochemical properties are summarized in Table 1.

Table 1: Comparative Physicochemical Properties of Anthracen-9-yl(thiophen-2-yl)methanol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP* TPSA* (Ų) Key Features
This compound C₁₉H₁₄OS 294.38 Not reported ~3.5 ~45.82 Thiophene enhances π-conjugation
9-Anthracenemethanol C₁₅H₁₂O 208.26 Not reported ~2.8 20.23 Lacks thiophene; simpler structure
Compound 24q C₃₂H₂₁NO₃S 499.58 233–236 N/A N/A Ethanoanthracene with phenyl and maleimide groups
Compound 25a C₃₃H₂₀BrClNO₃S 633.94 253–254 N/A N/A Bromo/chloro substituents increase molecular weight
Compound 23b (dicyanovinyl) C₁₉H₁₁N₂O₂ 299.30 N/A ~3.0 47.58 Nitrovinyl group critical for anti-proliferative activity
Compound 18 (MAO-A inhibitor) C₁₆H₁₁F₃O 276.25 N/A ~2.68 20.23 Trifluoroethanol substituent enables MAO-A selectivity

*logP and TPSA values estimated from structurally similar compounds in .

Key Observations:
  • Molecular weight and solubility : Bulkier derivatives (e.g., 25a) exhibit higher molecular weights and melting points, suggesting reduced solubility, whereas the target compound’s moderate logP (~3.5) may favor membrane permeability .

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